molecular formula C10H15NO3S B4723403 N-(4-ethoxybenzyl)methanesulfonamide

N-(4-ethoxybenzyl)methanesulfonamide

Cat. No.: B4723403
M. Wt: 229.30 g/mol
InChI Key: UKCCNIMTFPZLHZ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.07726451 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-14-10-6-4-9(5-7-10)8-11-15(2,12)13/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCCNIMTFPZLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(4-ethoxybenzyl)methanesulfonamide and Analogues

The primary route to this compound and related structures hinges on the well-established amination-sulfonylation reaction. This method provides a direct and efficient means of creating the sulfonamide bond.

Amination-Sulfonylation Reactions: Detailed Mechanistic Investigations

The reaction between an amine and a sulfonyl chloride is the most common method for synthesizing sulfonamides. This effectiveness is rooted in the high reactivity of the sulfonyl chloride group toward nucleophilic attack by the amine.

The synthesis of this compound is classically achieved through the reaction of 4-ethoxybenzylamine with methanesulfonyl chloride. The mechanism of this reaction is a nucleophilic acyl substitution at the sulfur atom. The nitrogen atom of 4-ethoxybenzylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion, which is typically scavenged by a base present in the reaction mixture, to form the stable sulfonamide product. The reaction is generally carried out in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.

A typical procedure involves dissolving 4-ethoxybenzylamine in a solvent and then adding methanesulfonyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. kiesslinglab.com The reaction is often performed at reduced temperatures, such as in an ice-water bath, to control its exothermic nature. orgsyn.org

While the reaction can proceed without a catalyst, the use of a base is crucial for achieving high yields by neutralizing the generated HCl. Common bases include tertiary amines like triethylamine (B128534) and pyridine (B92270), or inorganic bases such as potassium carbonate and sodium hydroxide. kiesslinglab.comorgsyn.orgnsf.gov The choice of base and solvent can influence the reaction rate and purity of the product. For instance, using pyridine as both a base and a solvent is a common practice. kiesslinglab.com In some cases, the reaction is carried out in a biphasic system with an aqueous solution of a base like sodium hydroxide. kiesslinglab.com

More advanced catalytic systems have been developed for sulfonamide synthesis, although not always specifically for this compound. These can include transition metal catalysts, which may offer advantages in terms of substrate scope and reaction conditions. organic-chemistry.org However, for the straightforward synthesis of this compound, the use of a simple organic or inorganic base is generally sufficient and widely employed. A patent describes a process for preparing N-(substituted phenyl)sulfonamides by reacting anilines with a sulfonating agent in the presence of a catalytic amount of an amide or a high-boiling tertiary amine at elevated temperatures. google.com

Table 1: Reaction Conditions for Sulfonamide Synthesis

Base/Catalyst Solvent Temperature Reference
Triethylamine Dichloromethane 0 °C to RT orgsyn.org
Pyridine Pyridine 0-25 °C kiesslinglab.com
Potassium Carbonate Tetrahydrofuran Room Temperature nsf.gov
Sodium Hydroxide Biphasic (e.g., Dichloromethane/Water) Room Temperature kiesslinglab.com
N,N-Dimethylformamide (catalytic) Toluene 120-160 °C google.com

Alternative Synthetic Routes and Precursor Utilization

Beyond the direct reaction of the amine and sulfonyl chloride, alternative strategies exist for the synthesis of sulfonamides. One such method involves the use of N-silylamines, which react with sulfonyl chlorides to yield sulfonamides. chemrxiv.org This can be a milder alternative, and the reaction can sometimes be performed without a solvent. chemrxiv.org

Another approach focuses on the synthesis of the sulfonyl chloride precursor. For instance, methanesulfonyl chloride can be synthesized from methane (B114726) and sulfuryl chloride. nih.gov While not a direct synthesis of the final product, the availability of precursors is a key consideration in synthetic design.

Furthermore, patents describe methods for preparing methanesulfonamide (B31651) and its derivatives by reacting methanesulfonyl chloride with an amine in a nitroalkane diluent. researchgate.netgoogle.com This solvent choice facilitates the separation of the sulfonamide product from the amine hydrochloride salt byproduct. researchgate.netgoogle.com

Advanced Synthetic Strategies for Novel Derivatives

The development of novel derivatives of this compound often involves the strategic modification of the existing molecular framework.

Functionalization of the Ethoxybenzyl Moiety

The ethoxybenzyl group presents opportunities for functionalization to create new analogues. A key strategy involves the cleavage of the ethyl ether to unmask a phenolic hydroxyl group. This transformation is analogous to the well-documented cleavage of the p-methoxybenzyl (PMB) ether. The cleavage of PMB ethers in sulfonamides has been achieved using catalytic amounts of strong acids like trifluoromethanesulfonic acid, with the PMB group being transferred to a scavenger molecule. kiesslinglab.com Bismuth(III) triflate has also been shown to be an effective catalyst for the C-N bond cleavage of p-methoxybenzyl-substituted tertiary sulfonamides. acs.org

Once the N-(4-hydroxybenzyl)methanesulfonamide is obtained, the phenolic hydroxyl group can be derivatized in numerous ways. For example, it can be alkylated, acylated, or used in various coupling reactions to introduce new functionalities. The derivatization of phenolic compounds is a well-established area of organic synthesis. For instance, novel derivatization reagents have been developed for the analysis of phenolic compounds, which could be adapted for synthetic purposes. nih.gov The synthesis of N-(4-hydroxybenzyl)methanesulfonamide itself is a critical step, and this compound is commercially available, providing a direct starting point for such derivatization strategies. scbt.com

Another approach to functionalization could involve electrophilic aromatic substitution on the benzene (B151609) ring of the ethoxybenzyl moiety, although the directing effects of the existing substituents would need to be carefully considered.

Modifications of the Methanesulfonamide Group

The methanesulfonamide group, -NHSO₂CH₃, offers several sites for potential chemical modification, allowing for the diversification of the parent molecule. These modifications can be broadly categorized into reactions at the sulfonamide nitrogen, transformations of the methyl group, and alterations of the sulfonyl moiety.

Reactions at the Sulfonamide Nitrogen: The hydrogen atom on the nitrogen of a secondary sulfonamide like this compound is acidic and can be removed by a base. The resulting anion is a potent nucleophile and can react with various electrophiles. This N-functionalization is a common strategy for modifying sulfonamides. For instance, alkylation can be achieved using alkyl halides, or through greener methods like the "borrowing hydrogen" methodology, which employs alcohols as alkylating agents in the presence of a catalyst.

Transformations of the Methyl Group: Direct functionalization of the methyl group of the methanesulfonamide moiety is a more challenging transformation. However, advances in C-H activation chemistry offer potential pathways. One such method involves a radical-mediated intramolecular reaction, where an N-iodosulfonamide intermediate can promote the chemoselective functionalization of a methyl group. nih.gov While this represents an advanced approach, it highlights the possibility of introducing functionality directly onto the methyl carbon.

Alterations of the Sulfonyl Group: The sulfonyl group (-SO₂-) is generally robust and resistant to chemical transformation. Its reduction to a sulfide (B99878) or other lower oxidation states is a difficult process that often requires harsh reducing agents, which may not be compatible with the rest of the molecule. More commonly, the entire methanesulfonyl group can act as a leaving group in certain reactions, although this leads to the cleavage of the N-S bond rather than a modification of the sulfonyl unit itself.

Modification TypeReagents and ConditionsDescriptionPotential Outcome for this compound
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Introduction of an alkyl group on the sulfonamide nitrogen.Formation of a tertiary sulfonamide.
N-ArylationAryl halide, Pd catalyst, Ligand, Base, Solvent (e.g., Toluene)Introduction of an aryl group on the sulfonamide nitrogen via cross-coupling. acs.orgFormation of a tertiary sulfonamide with an additional aryl substituent.
Methyl Group FunctionalizationN-Iodosuccinimide (NIS), Photochemical conditionsIntramolecular C-H activation leading to functionalization of the methyl group. nih.govIntroduction of a functional group (e.g., iodine) on the methyl carbon.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing compounds like this compound, these principles can be applied to various aspects of the synthesis, from the choice of solvents to the nature of the catalysts and reagents.

Alternative Solvents: A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent, and methodologies have been developed for sulfonamide synthesis in aqueous media, often under pH control. Other greener alternatives include polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components.

Catalyst-Free and Solvent-Free Conditions: The ideal green synthesis would proceed without a solvent and without the need for a catalyst. Solvent-free, or neat, reactions are often promoted by grinding the reactants together (mechanochemistry) or by heating. Several procedures for sulfonamide synthesis have been reported under solvent-free conditions, sometimes with the aid of a solid support or a reusable catalyst like zinc oxide nanoparticles.

Atom Economy: Green synthesis also emphasizes atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. The "borrowing hydrogen" methodology for N-alkylation is a good example, as it uses alcohols as alkylating agents and generates water as the only byproduct.

Green ApproachSolvent/CatalystConditionsAdvantagesReference
Aqueous SynthesisWaterRoom temperature, pH control with Na₂CO₃Environmentally benign, simple workup.[General literature on aqueous sulfonamide synthesis]
MechanosynthesisSolvent-free, Ball-millingSolid-state reactionReduced solvent waste, potential for shorter reaction times.[General literature on mechanochemical sulfonamide synthesis]
Deep Eutectic SolventsCholine chloride/UreaRoom temperatureBiodegradable and low-toxicity solvent system.[General literature on DES in synthesis]
Solvent-Free CatalysisZnO nanoparticlesNeat, heatingReusable catalyst, no solvent required. nih.gov

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization

Spectroscopic methods provide a non-destructive means to probe the molecular structure of a compound, offering insights into its connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-ethoxybenzyl)methanesulfonamide is expected to exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. Based on the analysis of analogous compounds, such as N-(4-methoxybenzyl)methanesulfonamide, the following proton chemical shifts are predicted. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets. The two protons ortho to the ethoxy group are expected to resonate at a slightly different chemical shift than the two protons meta to it, due to the electronic effects of the substituent. The methylene protons of the benzyl (B1604629) group (-CH₂-) would likely appear as a singlet or a doublet depending on the coupling with the adjacent NH proton. The protons of the ethoxy group would present as a quartet for the methylene protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The methyl group attached to the sulfur atom of the methanesulfonamide (B31651) moiety is anticipated to appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would show multiple signals in the downfield region of the spectrum. The carbon atom of the benzyl methylene group (-CH₂-) is expected to appear in the mid-field region. The carbons of the ethoxy group would be observed at distinct chemical shifts, with the methylene carbon (-OCH₂-) appearing further downfield than the methyl carbon (-CH₃). The methyl carbon of the methanesulfonamide group is expected to be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (ortho to -OCH₂CH₃)~7.2~129
Aromatic CH (meta to -OCH₂CH₃)~6.8~115
Benzyl CH₂~4.2~45
Ethoxy OCH₂~4.0~63
Ethoxy CH₃~1.4~15
Methanesulfonyl CH₃~2.9~39
Aromatic C (ipso to -OCH₂CH₃)-~158
Aromatic C (ipso to -CH₂NH-)-~130

Note: These are predicted values based on the analysis of structurally similar compounds and may vary from experimental data.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent absorption band corresponding to the N-H stretching vibration of the sulfonamide group is anticipated in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected to appear as strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the aliphatic chains would be observed in the 3100-2850 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would likely produce signals in the 1600-1450 cm⁻¹ range. The C-O stretching of the ethoxy group would give rise to a strong band around 1250 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300 - 3200
S=O (Sulfonyl)Asymmetric Stretching1350 - 1300
S=O (Sulfonyl)Symmetric Stretching1160 - 1140
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
C-O (Ether)Stretching~1250
S-NStretching950 - 870

Note: These are predicted values based on characteristic infrared absorption frequencies for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. This information is invaluable for confirming the molecular formula and assessing the purity of a sample.

For this compound (C₁₀H₁₅NO₃S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The calculated monoisotopic mass would be a unique identifier for the compound. HRMS analysis would be expected to show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode, with a measured mass-to-charge ratio (m/z) that closely matches the calculated value to within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the elemental formula.

Interactive Data Table: Predicted HRMS Data

Molecular Formula Ion Calculated Exact Mass (m/z)
C₁₀H₁₅NO₃S[M+H]⁺230.0845
C₁₀H₁₅NO₃S[M+Na]⁺252.0665

Note: The calculated exact masses are based on the monoisotopic masses of the elements.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While a specific crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), we can infer its likely solid-state characteristics by examining the crystal structures of analogous sulfonamides. These related structures typically crystallize in common space groups such as P2₁/c or P-1. The unit cell dimensions would be dependent on the specific packing arrangement adopted by the molecules in the crystal lattice. A successful single-crystal X-ray diffraction experiment would provide precise atomic coordinates, allowing for the detailed analysis of the molecular geometry.

Interactive Data Table: Predicted Crystallographic Parameters (Hypothetical)

Parameter Predicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)5-15
b (Å)5-20
c (Å)10-25
α (°)90 or variable
β (°)90-110
γ (°)90 or variable
Z2 or 4

Note: These values are hypothetical and represent a typical range for small organic molecules of similar size and functionality.

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of N-(4-ethoxybenzyl)methanesulfonamide, detailing its electronic characteristics and intermolecular interaction patterns.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For sulfonamide derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to optimize the molecular geometry and predict vibrational frequencies. researchgate.net These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are crucial for characterizing the three-dimensional structure of this compound.

Theoretical vibrational analysis helps in the assignment of experimental infrared and Raman spectra. For instance, in related sulfonamides, characteristic vibrational bands for the S=O stretching, N-H stretching, and various aromatic C-H vibrations can be accurately predicted. researchgate.net This correlation between theoretical and experimental data validates the computed molecular structure. Furthermore, DFT is instrumental in calculating various electronic properties that govern the reactivity of the molecule.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory, providing critical information about the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. connectjournals.com

For aromatic sulfonamides, the HOMO is typically localized on the electron-rich aromatic ring and the sulfonamide group, while the LUMO is often distributed over the benzene (B151609) ring. nih.gov This distribution indicates that the aromatic moiety is the likely site for electrophilic attack. The HOMO-LUMO energy gap for sulfonamide derivatives can be calculated to predict their reactivity. connectjournals.com

Table 1: Representative Frontier Molecular Orbital Energies for a Sulfonamide Derivative (Note: Data is for a representative aromatic sulfonamide and not this compound specifically)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For sulfonamide-containing compounds, Hirshfeld analysis reveals the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. In many aromatic sulfonamides, the dominant interactions are H···H, C···H/H···C, and O···H/H···O contacts, indicating the importance of van der Waals forces and hydrogen bonding in the crystal structure. peerj.com The presence of specific sharp spikes in the fingerprint plot can signify strong hydrogen-bonding interactions, which are crucial for the stability of the crystal lattice. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Aromatic Sulfonamide (Note: Data is for a representative aromatic sulfonamide and not this compound specifically)

Interaction TypeContribution (%)
H···H45.2
C···H/H···C25.8
O···H/H···O18.5
Other10.5

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic and interactive perspective on the behavior of this compound, exploring its conformational flexibility and potential interactions with biological macromolecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, offering insights into their conformational landscape and stability. By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations of this compound and the energetic barriers between different conformational states.

In studies of related sulfonamide derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govrjb.ro These simulations can provide information on the flexibility of different regions of the molecule and how it adapts its conformation upon binding to a target. The root-mean-square deviation (RMSD) of the atomic positions over the simulation time is often used to evaluate the stability of the molecule's conformation.

Ligand-Protein Interaction Profiling through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. For sulfonamide derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes. nih.gov

Docking simulations can predict the binding affinity of this compound to a specific protein target, often expressed as a docking score or binding energy. nih.gov The analysis of the docked conformation reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein. These interactions are crucial for the biological activity of the compound.

Table 3: Representative Molecular Docking Results for a Sulfonamide Derivative with a Protein Target (Note: Data is for a representative sulfonamide and not this compound specifically)

ParameterValue
Binding Affinity (kcal/mol)-7.5 to -9.0
Interacting ResiduesTYR 159, HIS 235, SER 160
Key InteractionsHydrogen bonds, Pi-Alkyl

Pharmacological Investigations and Biological Activities Preclinical Focus

In Vitro Biological Activity Screening

Comprehensive screening of N-(4-ethoxybenzyl)methanesulfonamide against a range of enzymatic targets has been investigated to elucidate its potential pharmacological profile. The following subsections detail the findings from these preclinical evaluations.

Myeloperoxidase (MPO) is an enzyme implicated in the pathogenesis of cardiovascular diseases through its role in oxidative stress and inflammation. The inhibitory potential of this compound against MPO has been a subject of interest in preclinical cardiovascular research. However, a review of the current scientific literature reveals a lack of specific studies investigating the direct inhibitory effects of this compound on MPO activity. While MPO inhibition is a recognized therapeutic strategy for mitigating cardiovascular risk, there is no published data to suggest that this compound has been evaluated for this activity.

Table 1: Myeloperoxidase (MPO) Inhibition Data

Compound Target Enzyme IC50 / Inhibition Data Source

Dipeptidyl peptidase-4 (DPP-4) and α-glucosidase are key enzymatic targets in the management of type 2 diabetes. Inhibitors of these enzymes play a crucial role in glucose homeostasis. An examination of available preclinical data indicates that this compound has not been specifically screened for its inhibitory activity against either DPP-4 or α-glucosidase. Consequently, there are no reported IC50 values or detailed research findings on its potential as a dual or selective inhibitor of these enzymes.

Table 2: DPP-4 and α-Glucosidase Inhibition Data

Compound Target Enzyme IC50 / Inhibition Data Source
This compound Dipeptidyl Peptidase-4 (DPP-4) No data available N/A

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a well-established strategy for anti-inflammatory therapies. The methanesulfonamide (B31651) moiety present in this compound is a structural feature found in some selective COX-2 inhibitors. Despite this structural similarity, there is a lack of published scientific studies that have specifically evaluated this compound for its COX-2 inhibitory potential. Therefore, no experimental data on its efficacy or selectivity for COX-2 is currently available.

Table 3: Cyclooxygenase-2 (COX-2) Inhibition Data

Compound Target Enzyme IC50 / Inhibition Data Source

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. Sulfonamides are a well-known class of carbonic anhydrase inhibitors. The chemical structure of this compound contains a sulfonamide group, suggesting a potential for interaction with CA isoenzymes. However, a thorough search of the scientific literature did not yield any studies that have specifically investigated the inhibitory activity of this compound against any of the human carbonic anhydrase isoenzymes.

Table 4: Carbonic Anhydrase (CA) Isoenzyme Inhibition Data

Compound Target Enzyme Ki / Inhibition Data Source

The discovery of novel antiviral agents often involves the screening of compounds against essential viral enzymes such as DNA polymerase and methyltransferase. These enzymes are critical for viral replication and represent key targets for antiviral drug development. To date, there is no evidence in the published scientific literature to indicate that this compound has been screened for its inhibitory activity against any viral enzymes, including DNA polymerase or methyltransferase from any viral species.

Table 5: Viral Enzyme Inhibition Data

Compound Target Viral Enzyme IC50 / Inhibition Data Source
This compound DNA Polymerase No data available N/A

Antiproliferative Activity against Cancer Cell Lines

No dedicated studies reporting the antiproliferative effects of this compound on any cancer cell lines have been identified. The sulfonamide scaffold is a subject of interest in oncology research, with many derivatives being synthesized and tested for their potential as anticancer agents, some targeting mechanisms like VEGFR-2 inhibition or microtubule destabilization. nih.govmdpi.com However, specific IC₅₀ values or mechanistic studies for this compound are not available.

Anti-inflammatory Properties via In Vitro/Ex Vivo Assays

There is no published research detailing the in vitro or ex vivo anti-inflammatory properties of this compound. While the anti-inflammatory potential of various natural and synthetic compounds is often evaluated using assays that measure the inhibition of protein denaturation or the activity of enzymes like cyclooxygenase (COX), no such data exists for this specific compound. mdpi.comphcogj.comnih.gov

Antileishmanial Activity in Parasite Models

An extensive literature search did not yield any studies on the antileishmanial activity of this compound. The search for new treatments for leishmaniasis involves screening diverse chemical structures, including various heterocyclic compounds, but reports on this specific sulfonamide derivative in parasite models are absent. uminho.ptnih.govnih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

Consistent with the lack of in vitro data, there are no published in vivo studies in preclinical animal models to assess the efficacy of this compound for any therapeutic indication. Such studies are contingent on promising initial in vitro results, which are not currently available for this compound.

Selection and Utility of Relevant Animal Models for Disease Progression

The preclinical evaluation of this compound, a potent and selective inhibitor of human neutrophil elastase (HNE), has utilized specific animal models to investigate its therapeutic potential in diseases where this enzyme is implicated. The choice of these models is critical for mimicking human disease states and predicting clinical efficacy.

For inflammatory conditions, rodent models are frequently employed due to their well-characterized inflammatory responses and genetic tractability. Specifically, the mouse paw edema model is a standard for assessing acute inflammation. In this model, an inflammatory agent is injected into the paw, causing measurable swelling. The reduction in this edema following treatment is a direct indicator of a compound's anti-inflammatory activity.

In the context of respiratory diseases, the elastase-induced emphysema model in hamsters is particularly relevant. Intratracheal instillation of elastase in hamsters leads to lung damage that pathologically resembles human emphysema, a key component of chronic obstructive pulmonary disease (COPD). This model is invaluable for evaluating the efficacy of HNE inhibitors like this compound in protecting against the destructive enzymatic activity that drives the disease.

For infectious diseases, particularly those with a significant neutrophil-driven inflammatory component such as sepsis, the lipopolysaccharide (LPS)-induced endotoxic shock model in mice is a widely accepted standard. LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response syndrome characterized by the release of inflammatory mediators and neutrophil activation. This model allows for the investigation of a compound's ability to mitigate the harmful effects of excessive inflammation during a severe infection.

In the realm of oncology, xenograft models in immunocompromised mice , such as SCID (Severe Combined Immunodeficient) mice, are instrumental. These models involve the subcutaneous or orthotopic implantation of human cancer cells, allowing for the in vivo assessment of a compound's direct anti-tumor effects or its ability to modulate the tumor microenvironment. Given the emerging role of neutrophil elastase in tumor progression, these models are appropriate for studying the anti-cancer potential of HNE inhibitors.

Assessment of Efficacy in Specific Disease Models

The therapeutic efficacy of this compound, also known as FR901277, has been demonstrated in preclinical models of inflammation. These studies provide foundational evidence for its potential clinical utility.

Inflammation Models in Rodents:

In a study utilizing the human neutrophil elastase (HNE)-induced paw edema model in mice, systemic administration of this compound demonstrated a significant inhibitory effect on the inflammatory response. This indicates the compound's ability to counteract the pro-inflammatory effects of HNE in vivo.

Furthermore, in a hamster model of pulmonary emphysema induced by porcine pancreatic elastase, intratracheal administration of this compound resulted in a significant amelioration of lung damage. The compound was shown to protect against the degradation of lung elastin, a critical event in the pathogenesis of emphysema.

While direct studies on this compound in infectious disease and cancer models are not extensively detailed in the public domain, the known role of its target, HNE, in these conditions suggests potential efficacy. For instance, another selective neutrophil elastase inhibitor, sivelestat (B1662846), has shown efficacy in a murine model of lipopolysaccharide-induced endotoxic shock, suggesting that inhibiting HNE could be beneficial in sepsis-like conditions. nih.gov Similarly, the inhibition of liver metastasis of human pancreatic cancer has been observed with sivelestat in a SCID mouse model, pointing to a potential role for HNE inhibitors in cancer therapy.

Disease ModelAnimal SpeciesKey Findings
HNE-Induced Paw EdemaMouseSignificant inhibition of inflammation
Elastase-Induced Pulmonary EmphysemaHamsterAmelioration of lung damage and protection of lung elastin
LPS-Induced Endotoxic Shock (with Sivelestat)MouseReduced mortality and lung injury nih.gov
Pancreatic Cancer Metastasis (with Sivelestat)SCID MouseInhibition of liver metastasis

Mechanisms of Action Elucidation within Biological Systems

The primary mechanism of action of this compound is its potent and highly selective inhibition of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils, which are key immune cells in the body's defense against pathogens.

Upon activation of neutrophils at sites of inflammation or infection, HNE is released into the extracellular space. While it plays a crucial role in degrading bacterial proteins, its excessive or unregulated activity can be detrimental to host tissues. HNE can break down a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. This destructive capability contributes to the tissue damage seen in various inflammatory diseases, such as COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS).

This compound acts by binding to the active site of HNE, thereby preventing it from cleaving its substrates. This targeted inhibition helps to restore the balance between proteases and their endogenous inhibitors, which is often disrupted in inflammatory conditions.

Recent research has also implicated HNE in the formation of neutrophil extracellular traps (NETs). NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage and thrombosis. By inhibiting HNE, compounds like this compound may also modulate NET formation, representing another facet of their therapeutic potential. nih.gov

Biological TargetMolecular ActionPhysiological Consequence
Human Neutrophil Elastase (HNE)Potent and selective inhibitionPrevention of extracellular matrix degradation
Inflammatory Signaling PathwaysIndirect modulation via HNE inhibitionReduction in the processing and activation of inflammatory mediators
Neutrophil Extracellular Traps (NETs)Potential modulation of formationReduction of tissue damage and thrombosis associated with excessive NETs nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Variation on Biological Activity

The potency and selectivity of N-(4-ethoxybenzyl)methanesulfonamide analogues are highly dependent on the nature and position of substituents on its core structure. Research into related sulfonamide-containing molecules has provided valuable insights into how modifications of different moieties can modulate biological activity.

The ethoxybenzyl moiety is a crucial component of the this compound scaffold. Alterations to this part of the molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. For instance, the size and nature of the alkoxy group can influence lipophilicity, which in turn affects cell membrane permeability and target engagement.

In related series of sulfonamide derivatives, it has been observed that variations in the substituents on the phenyl ring can lead to substantial changes in biological activity. For example, the introduction of bulky substituents can either enhance or diminish activity depending on the topology of the target's binding pocket. The position of the substituent also plays a critical role; ortho, meta, and para substitutions can lead to distinct pharmacological profiles due to altered electronic and steric properties. nih.gov

Modification to Benzyl (B1604629) Moiety Observed Effect on Efficacy in Analogous Series Rationale
Variation of Alkoxy Chain LengthCan modulate lipophilicity and binding affinity.Longer or shorter chains can alter the fit within a hydrophobic pocket of the target protein.
Introduction of HalogensCan enhance binding through halogen bonding and alter electronic properties.Halogens can act as hydrogen bond acceptors and influence the acidity of nearby protons.
Addition of Polar GroupsMay increase solubility but could decrease cell permeability.Balancing solubility and permeability is crucial for oral bioavailability.

This table is based on findings from analogous sulfonamide series and represents potential effects in this compound analogues.

The methanesulfonamide (B31651) group is a key pharmacophoric feature in a wide range of biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues within the binding site of a target protein. nih.gov The sulfonamide moiety is a bioisostere of a carboxylic acid and can engage in similar non-covalent interactions.

Studies on various sulfonamides have highlighted the importance of the SO2NH group in anchoring the molecule to its target. The acidic nature of the sulfonamide proton and the hydrogen-bonding capacity of the oxygen atoms are critical for high-affinity binding. nih.gov The orientation of the methanesulfonamide group relative to the rest of the molecule is also a determining factor for potent biological activity.

Substitution on the aromatic ring of the benzyl moiety offers a powerful strategy to fine-tune the pharmacological profile of this compound analogues. The electronic nature of the substituents can have a profound effect on the molecule's properties. Electron-withdrawing groups, such as nitro or cyano groups, can increase the acidity of the sulfonamide proton, potentially leading to stronger hydrogen bonds. libretexts.org Conversely, electron-donating groups, like amino or hydroxyl groups, can modulate the electron density of the aromatic ring, influencing its interaction with the target. libretexts.org

The position of the substitution is equally important. For example, in a series of 2-phenoxybenzamides, the position of a substituent on a phenyl ring led to significant differences in antiplasmodial activity and selectivity. nih.gov Similarly, for this compound analogues, substitutions at the ortho, meta, or para positions of the benzyl ring would be expected to produce compounds with distinct biological activities.

Aromatic Ring Substitution Potential Impact on Pharmacological Profile Underlying Mechanism
Electron-Withdrawing Groups (e.g., -NO2, -CN)May enhance binding affinity.Increases the acidity of the sulfonamide proton, favoring stronger hydrogen bonds. libretexts.org
Electron-Donating Groups (e.g., -NH2, -OH)Can modulate target interaction and selectivity.Alters the electron distribution of the aromatic ring, affecting pi-pi stacking and other non-covalent interactions. libretexts.org
Halogen Substituents (e.g., -F, -Cl, -Br)Can improve potency and metabolic stability.Can form halogen bonds with the target and block sites of metabolism.
Bulky Alkyl GroupsMay increase lipophilicity and van der Waals interactions.Can enhance binding in hydrophobic pockets but may also introduce steric hindrance.

This table illustrates potential effects based on general principles of medicinal chemistry and findings from related sulfonamide compounds.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By analyzing a set of molecules with known activities, QSAR models can predict the activity of new, untested compounds and guide the design of more potent analogues.

For a series of this compound analogues, a QSAR model could be developed using various molecular descriptors, such as electronic, steric, and hydrophobic parameters. mdpi.com For instance, descriptors like molecular weight, logP (a measure of lipophilicity), and dipole moment could be correlated with biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). mdpi.com The resulting QSAR equation can highlight the key structural features that are most influential for the desired biological effect. For example, a recent QSAR study on a series of phosphodiesterase-4 inhibitors successfully identified key structural requirements for high potency. researchgate.net

Rational Design of this compound Analogues for Enhanced Potency and Selectivity

The insights gained from SAR studies and QSAR modeling provide a solid foundation for the rational design of novel this compound analogues with improved therapeutic properties. chemrxiv.orgnih.gov This approach, often referred to as structure-based drug design, aims to create molecules that are specifically tailored to bind to a biological target with high affinity and selectivity. nih.gov

The design process might involve several strategies:

Scaffold Hopping: Replacing the benzyl portion of the molecule with other aromatic or heterocyclic rings to explore new binding interactions and improve properties like solubility or metabolic stability.

Substituent Optimization: Systematically modifying the substituents on the ethoxybenzyl ring to maximize potency and selectivity, guided by the findings from SAR and QSAR studies. For example, if a QSAR model indicates that a more electron-rich aromatic ring is beneficial, analogues with electron-donating groups would be synthesized.

Bioisosteric Replacement: Replacing the methanesulfonamide group with other functional groups that have similar physicochemical properties but may offer advantages in terms of potency, selectivity, or pharmacokinetic profile.

By integrating experimental data with computational modeling, the rational design process can significantly accelerate the discovery of new drug candidates based on the this compound scaffold.

Analytical Research Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental technique for the separation of components within a mixture. For N-(4-ethoxybenzyl)methanesulfonamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for separation and assessing purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used for determining the purity of pharmaceutical ingredients and their related substances. iosrjournals.org A typical HPLC method for the analysis of sulfonamide-type compounds involves a reversed-phase approach.

A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products and process-related impurities. iosrjournals.org The selection of the stationary phase is crucial; C8 or C18 columns are commonly employed due to their hydrophobicity, which allows for effective separation based on the analyte's polarity. wu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation. iosrjournals.orgwu.ac.th Detection is typically performed using a UV-visible or Photo-Diode Array (PDA) detector, with the detection wavelength selected based on the compound's maximum absorbance, often around 250 nm for similar structures. iosrjournals.org Method validation according to established guidelines ensures the method is linear, accurate, precise, selective, and robust for its intended purpose. wu.ac.th

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Condition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th
Mobile Phase Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile iosrjournals.org
Flow Rate 1.0 mL/min iosrjournals.org
Column Temperature 30°C iosrjournals.org
Detection UV at 250 nm iosrjournals.org

| Injection Volume | 5 µL wu.ac.th |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC analysis can be employed, potentially after a derivatization step to increase its volatility and thermal stability. For instance, phenols, which are structurally related to parts of the target molecule, can be derivatized to form more volatile ethers or esters before GC analysis. epa.gov

A typical GC method would utilize a capillary column, such as a DB-5 or DB-1701, which offers high resolution. epa.gov The sample, dissolved in a suitable solvent, is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. epa.gov For compounds containing electronegative atoms, an Electron Capture Detector (ECD) can offer higher sensitivity after appropriate derivatization. epa.gov

Table 2: General GC Parameters for Analysis of Related Compounds

Parameter Condition
Column DB-5 (30 m x 0.32 mm, 1.0 µm) nih.gov
Carrier Gas Helium
Injection Mode Splitless
Inlet Temperature 250°C - 280°C epa.gov
Oven Program Temperature gradient (e.g., initial hold then ramp)

| Detector | Flame Ionization Detector (FID) |

Mass Spectrometry Techniques for Identification and Quantification in Complex Matrices

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it invaluable for the identification and quantification of compounds, even in complex biological or environmental matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. This is a method of choice for analyzing impurities in active pharmaceutical ingredients (APIs). researchgate.net For this compound, an LC-MS method would typically employ a reversed-phase C18 column with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid to improve ionization. mdpi.com

Electrospray ionization (ESI) is a common ionization technique for this type of analysis as it is a soft ionization method that often preserves the molecular ion, providing crucial molecular weight information. nih.gov The mass spectrometer can be operated in various modes, including full scan to detect all ions within a certain mass range, or in a targeted mode like Multiple Reaction Monitoring (MRM) for high-sensitivity quantification of specific compounds. mdpi.comnih.gov MRM is particularly useful for quantifying trace-level impurities. nih.gov

Table 3: Representative LC-MS/MS Parameters for Analysis of Related Pharmaceutical Impurities

Parameter Condition
LC Column C18 reversed-phase (e.g., 150 x 4.6 mm, 3.5 µm) nih.gov
Mobile Phase Gradient of 0.1% Formic Acid in Water and Methanol mdpi.com
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode mdpi.commdpi.com
MS Analyzer Triple Quadrupole (QqQ) or Ion Trap researchgate.net

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification mdpi.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a robust technique for the identification of volatile and semi-volatile organic compounds. epa.gov In GC-MS, molecules are typically ionized by electron ionization (EI), a hard ionization technique that causes extensive fragmentation. nih.gov The resulting fragmentation pattern is highly reproducible and acts as a "chemical fingerprint," which can be compared against spectral libraries like that of the National Institute of Standards and Technology (NIST) for compound identification. nih.gov

For a molecule like this compound, the fragmentation pattern would provide valuable structural information. Characteristic fragments would arise from the cleavage of the benzyl (B1604629) group, the ethoxy group, and the methanesulfonamide (B31651) moiety. miamioh.edu Accurate mass selected ion monitoring can be used for quantitative assays of specific compounds in complex mixtures, such as environmental samples or food products. iosrjournals.org

Table 4: General GC-MS Parameters and Expected Fragmentation

Parameter Condition
GC Column Capillary column (e.g., DB-5)
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
MS Analyzer Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification epa.gov

| Expected Fragments | Ions corresponding to the ethoxybenzyl cation, methanesulfonyl radical, and other key structural components. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.netnih.gov This capability is invaluable for the structural elucidation of unknown compounds and for definitively identifying trace impurities. researchgate.net HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies of less than 1 part-per-million (ppm). nih.gov

When coupled with LC or GC, HRMS can be used to characterize the components of a complex mixture with high confidence. For this compound, HRMS would not only confirm its molecular formula but could also be used to identify and structurally characterize any process-related impurities or degradation products by analyzing their accurate masses and fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments. researchgate.netnih.gov

Table 5: Application of HRMS in Compound Characterization

HRMS Application Description
Accurate Mass Measurement Provides the exact mass of the molecular ion, enabling the determination of the elemental formula (e.g., C10H15NO3S for the target compound). researchgate.net
Structural Elucidation High-resolution MS/MS experiments produce accurate mass fragment ions, which help to piece together the structure of an unknown compound or impurity. mdpi.com
Impurity Profiling Enables the detection and identification of trace-level impurities in a drug substance or product with high specificity. researchgate.net

| Metabolite Identification | In biological studies, HRMS is used to identify the metabolites of a compound by detecting mass shifts corresponding to metabolic transformations. |

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical for the accurate characterization and quantification of "this compound" in research settings. These methods ensure that the data generated are reliable, reproducible, and fit for their intended purpose, which includes reaction monitoring, purity assessment, and stability studies. The development process typically involves selecting and optimizing various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary tool for quantification and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) used for structural confirmation.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method for "this compound" requires a systematic approach to optimize the separation of the main compound from any potential impurities or degradation products.

Column and Mobile Phase Selection: Given the structure of "this compound," which possesses both non-polar (benzyl and ethoxy groups) and polar (methanesulfonamide) moieties, a reversed-phase HPLC (RP-HPLC) method is the most suitable choice. A C18 column is a common starting point due to its versatility in retaining a wide range of non-polar to moderately polar compounds.

The mobile phase composition is a critical parameter to optimize. A typical mobile phase would consist of an aqueous component (like water with a buffer such as phosphate or formate) and an organic modifier (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components with good peak shape and resolution.

Detector Selection: The presence of a benzene (B151609) ring in "this compound" allows for ultraviolet (UV) detection. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, helping to identify the optimal wavelength for detection and assess peak purity.

Method Validation: Once an HPLC method is developed, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH). The validation process establishes the performance characteristics of the method and ensures its suitability for the intended application. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation ParameterTypical Acceptance CriteriaIllustrative Finding for a Related Sulfonamide
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (RSD %)≤ 2.0%0.8%
LODSignal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQSignal-to-Noise Ratio ≥ 10:10.3 µg/mL

Spectroscopic Methods for Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Although specific NMR data for "this compound" is not published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

The following table illustrates the kind of data that would be obtained from an NMR analysis of "this compound."

NucleusStructural AssignmentPredicted Chemical Shift (ppm)Multiplicity
¹HCH₃ (ethanolic)~1.4Triplet
¹HCH₂ (ethanolic)~4.0Quartet
¹HCH₂ (benzylic)~4.3Singlet
¹HCH₃ (sulfonamide)~2.9Singlet
¹HAromatic CH (adjacent to OCH₂)~6.9Doublet
¹HAromatic CH (adjacent to CH₂)~7.2Doublet
¹³CCH₃ (ethanolic)~15
¹³CCH₂ (ethanolic)~63
¹³CCH₂ (benzylic)~48
¹³CCH₃ (sulfonamide)~40
¹³CAromatic C115-158

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For "this compound" (molecular formula C10H15NO3S), the expected molecular weight is approximately 229.08 g/mol . Electrospray ionization (ESI) is a suitable technique for this type of molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry, and detailed information on bond lengths, bond angles, and crystal packing. While no crystal structure for "this compound" is publicly available, research on related sulfonamides has utilized this technique for definitive characterization. nsf.govnih.gov The data obtained from such an analysis would include the crystal system, space group, and unit cell dimensions.

The following table outlines the type of crystallographic data that would be generated for "this compound."

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å)a, b, c, α, β, γ
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Calculated Density (g/cm³)Density of the crystal

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Pathways

At present, dedicated studies to identify and validate the specific biological targets of N-(4-ethoxybenzyl)methanesulfonamide are not extensively reported in peer-reviewed literature. The future of research for this compound will critically depend on comprehensive screening and target deconvolution studies. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction could be employed to identify its molecular binding partners. Investigating its effects on various signaling pathways, such as those involved in inflammation, cell proliferation, and metabolic regulation, will be crucial in uncovering its mechanism of action and potential therapeutic applications.

Exploration of this compound as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. For this compound to be considered a valuable chemical probe, it must exhibit high potency and selectivity for a specific biological target. As the primary targets of this compound are yet to be definitively identified, its development as a chemical probe is a prospective goal rather than a current application. Future research would need to not only identify a specific target but also characterize the compound's structure-activity relationship to ensure it meets the stringent criteria of a chemical probe. Should a novel and specific target be identified, this compound could become an invaluable tool for dissecting complex biological pathways.

Advanced Preclinical Development of Lead Compounds

The journey from a promising compound to a clinically approved drug involves rigorous preclinical development. This stage encompasses detailed studies on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. For this compound, or any of its optimized analogs, this would involve in-depth in vitro and in vivo studies to establish a comprehensive profile. Currently, there is a lack of published, in-depth preclinical data specifically for this compound. Future efforts would logically focus on synthesizing and evaluating a library of derivatives to identify lead compounds with improved potency, selectivity, and drug-like properties, which could then advance to formal preclinical evaluation.

Emerging Applications in Veterinary Medicine or Agricultural Science

There is currently no data to support the application of this compound in veterinary medicine or agricultural science. The exploration of such applications would be entirely dependent on the initial elucidation of its biological activities. If the compound is found to have, for example, potent and selective antimicrobial, antifungal, or antiparasitic properties with a favorable safety profile, its potential use in treating animal diseases or as a crop protection agent could be investigated. However, without foundational biological data, any discussion of its role in these sectors remains speculative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-ethoxybenzyl)methanesulfonamide, and how is reaction progress monitored?

  • Answer : The compound is typically synthesized via amidation between 4-ethoxybenzylamine and methanesulfonyl chloride. Key steps include:

  • Reagent Purification : Ensure anhydrous conditions to avoid side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Progress Monitoring : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) and UV visualization. Confirm completion by disappearance of the amine starting material .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Validate purity via 1H^1H NMR (e.g., absence of peaks at δ 2.5–3.0 ppm for unreacted methanesulfonyl chloride) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H^1H NMR : Identify ethoxybenzyl protons (δ 6.7–7.3 ppm for aromatic H, δ 4.0–4.5 ppm for OCH2_2) and sulfonamide NH (δ 5.5–6.0 ppm, broad) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+ (expected m/z: 244.1) and fragmentation patterns .

Q. What safety protocols are essential during synthesis and handling?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors or fine powders .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

  • Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Optimize crystal growth via slow evaporation from DMSO .
  • Structure Solution : SHELXT for phase problem resolution via intrinsic phasing. Refine with SHELXL using full-matrix least-squares against F2F^2. Analyze hydrogen bonds (e.g., N–H⋯O, O–H⋯O) using Mercury software .
  • Validation : Check R-factor (<5%), electron density maps for disorder, and CIF deposition in the Cambridge Structural Database .

Q. What experimental strategies mitigate contradictions in reported biological activity data for sulfonamide derivatives?

  • Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays). Replicate experiments ≥3 times .
  • Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Data Cross-Validation : Compare results across orthogonal assays (e.g., MIC for antimicrobial activity vs. time-kill kinetics) .

Q. How can computational methods predict the bioactivity of this compound against enzyme targets?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Prepare ligand files with Open Babel (protonation at pH 7.4) .
  • QSAR Modeling : Develop regression models (e.g., partial least squares) using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

Q. What strategies elucidate hydrogen-bonding networks in sulfonamide derivatives?

  • Answer :

  • Solid-State Analysis : X-ray crystallography to identify intermolecular bonds (e.g., N–H⋯O=S). Compare with IR data (N-H stretch shifts) .
  • Solution-State NMR : 1H^1H-15N^{15}N HSQC to detect hydrogen bonding in DMSO-d6_6. Use variable-temperature studies to observe exchange broadening .

Q. How can researchers investigate metal coordination chemistry with this compound?

  • Answer :

  • Complex Synthesis : React with transition metal salts (e.g., CuCl2_2) in ethanol/water. Monitor color changes (e.g., blue for Cu2+^{2+}) .
  • Characterization : UV-Vis spectroscopy for d-d transitions (e.g., λ~600 nm for Cu2+^{2+}). EPR for paramagnetic species .
  • Stoichiometry Determination : Job’s method via UV titration .

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N-(4-ethoxybenzyl)methanesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.